4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6BrF4N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoroethyl groups. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves multi-step reactions. One common method includes the reaction of 4-bromo-3-fluoroaniline with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation reactions can produce nitro or nitroso compounds .
Scientific Research Applications
4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoroethyl group.
2-Bromo-5-(trifluoromethyl)aniline: Another similar compound with different substitution patterns on the benzene ring
Uniqueness
4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both bromine and fluorine atoms along with the trifluoroethyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C8H6BrF4N |
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Molecular Weight |
272.04 g/mol |
IUPAC Name |
4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6BrF4N/c9-6-2-1-5(3-7(6)10)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI Key |
QUWRKPABGDWAFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCC(F)(F)F)F)Br |
Origin of Product |
United States |
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